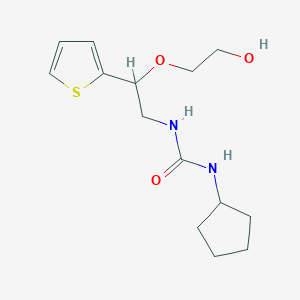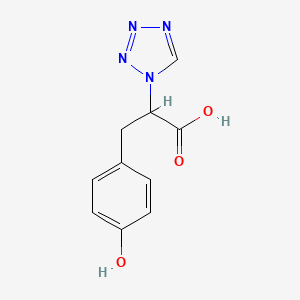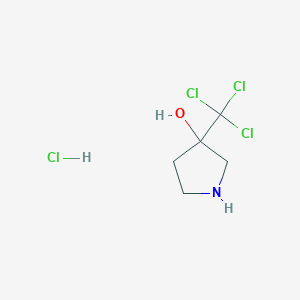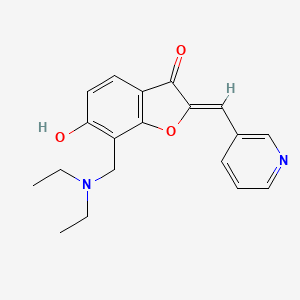![molecular formula C14H17ClN2O B2807719 1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one CAS No. 2361702-77-2](/img/structure/B2807719.png)
1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A first principles study of key electronic, optical, second and third order nonlinear optical properties of a similar compound, 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, was conducted using a computational approach . Two Schiff bases were synthesized through the condensation reaction of the synthesized chalcones with 2,4-dinitrophenylhydrazine using concentrated H2SO4 as catalyst .Molecular Structure Analysis
The ground-state molecular geometry of a similar compound, 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, was optimized, and geometrical parameters and vibrational modes were established and found to be in strong correlation with experimental results . The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .Chemical Reactions Analysis
The compound has significant electro-optic properties. The potential applications of the 3- (4-chlorophenyl)-1- (pyridin-3-yl)prop-2-en-1-one molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .Physical and Chemical Properties Analysis
The compound has been characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques . The HOMO-LUMO energy gap is approximately 4 eV . The static and dynamic polarizability are found to be many-fold higher than that of urea .Direcciones Futuras
The potential future directions for research involving this compound include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. The compound’s significant electro-optic properties suggest it could be applied in optoelectronic device fabrications .
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-3-14(18)17-8-7-16(10-11(17)2)13-6-4-5-12(15)9-13/h3-6,9,11H,1,7-8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVIVRMUWXBABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B2807636.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2807639.png)
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B2807642.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807645.png)
![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)





![2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2807654.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2807656.png)
